![molecular formula C21H24BrN3O2S B2701694 (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide CAS No. 864976-25-0](/img/structure/B2701694.png)
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide is a useful research compound. Its molecular formula is C21H24BrN3O2S and its molecular weight is 462.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide is a synthetic compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This compound's unique structure, featuring a brominated benzo[d]thiazole moiety and a diethylamino group, positions it as a potential candidate for various therapeutic applications, particularly in medicinal chemistry targeting cancer and microbial infections.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈BrN₃O, with a molecular weight of approximately 421.31 g/mol. The compound's structure is characterized by:
- A bromine atom at position 6 of the benzothiazole ring.
- A methoxyethyl group at position 3.
- A diethylamino substituent on the benzamide portion.
This combination of substituents contributes to its reactivity and biological activity.
Biological Activity Overview
The biological activities of this compound have been explored primarily in the context of anticancer and antimicrobial properties. Preliminary studies suggest that it may inhibit specific enzymes or modulate receptor activity, which are critical mechanisms in disease pathways.
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown efficacy against:
- Breast cancer cells (MCF-7, MDA-MB-231)
- Lung cancer cells (A549)
- Colorectal cancer cells (HCT-116)
In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells while exhibiting lower toxicity to normal cells, suggesting a favorable therapeutic index for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial potential of benzothiazole derivatives has also been documented. Compounds within this class have demonstrated activity against both Gram-positive and Gram-negative bacteria, including:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentrations (MICs) for these compounds indicate their effectiveness in inhibiting bacterial growth. Notably, some derivatives have shown selective action against Gram-positive bacteria, which may be leveraged in developing new antibiotics .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of benzothiazole derivatives. Key findings include:
- The presence of electron-donating groups (e.g., methoxy or dimethylamino groups) enhances antibacterial activity.
- The bromine substituent at position 6 appears to play a significant role in increasing cytotoxicity against cancer cells.
A detailed SAR analysis suggests that modifications to the substituents can lead to improved potency and selectivity against specific biological targets .
Case Studies
Several studies have investigated the biological activity of related compounds:
- Cytotoxicity Studies : In vitro assays on various cancer cell lines revealed that certain benzothiazole derivatives led to significant cell death, with IC50 values indicating potent anticancer effects. For example, one study reported an IC50 value of 15 µM for a related compound against MDA-MB-231 cells .
- Antimicrobial Screening : A comprehensive screening of benzothiazole derivatives showed that several compounds exhibited MIC values below 100 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The compound features a complex molecular structure characterized by the presence of a bromine atom at position six of the benzothiazole ring, a methoxyethyl substituent, and a diethylamino group. The synthesis typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. The synthesis pathways may include:
- Formation of the Benzothiazole Core : This often involves cyclization reactions between appropriate precursors.
- Substitution Reactions : Introducing the methoxyethyl and diethylamino groups through nucleophilic substitutions.
- Final Coupling : The final product is obtained through coupling reactions that link the various functional groups together.
Anticancer Potential
Preliminary studies suggest that (Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide exhibits significant anticancer properties. Its structural characteristics may enhance its interaction with biological targets involved in cancer pathways:
- Mechanism of Action : Interaction studies have indicated that this compound may inhibit specific enzymes or modulate receptor activity associated with cancer cell proliferation.
- In Vitro Studies : Various assays, such as the Sulforhodamine B (SRB) assay, have been employed to evaluate its cytotoxic effects against cancer cell lines, showing promising results against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .
Antimicrobial Activity
The compound also displays potential antimicrobial properties, making it relevant in the fight against drug-resistant pathogens:
- Antimicrobial Testing : In vitro evaluations have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal species. The compound's effectiveness is often assessed using methods like the turbidimetric method to determine minimum inhibitory concentrations (MICs) .
- Molecular Docking Studies : These studies provide insights into how the compound binds to bacterial enzymes or receptors, suggesting mechanisms for its antimicrobial effects.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Bromine at position 6; methoxyethyl group; diethylamino | Anticancer, antimicrobial |
(E)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine | Different nitrogen substitution | Altered reactivity |
N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene | No bromine substituent | Varies in biological activity |
Case Studies and Research Findings
- Anticancer Activity : A study highlighted that derivatives of benzothiazole compounds exhibit varying degrees of anticancer activity, with some showing significant inhibition against specific cancer cell lines . The unique substituents in our compound may enhance its efficacy compared to simpler analogs.
- Antimicrobial Efficacy : Research has focused on synthesizing new derivatives based on benzothiazole frameworks to combat microbial resistance. The findings indicate that modifications can lead to compounds with improved antimicrobial properties .
Eigenschaften
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O2S/c1-4-24(5-2)17-9-6-15(7-10-17)20(26)23-21-25(12-13-27-3)18-11-8-16(22)14-19(18)28-21/h6-11,14H,4-5,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYYVXDWEWPZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.